2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with an ethoxyethylsulfanyl substituent at the 2-position and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and cyanuric chloride.
Substitution Reactions: The ethoxyethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the pyridotriazine core with 2-chloroethyl ethyl sulfide in the presence of a base such as potassium carbonate.
Methylation: The methyl group at the 7-position can be introduced through a methylation reaction using methyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Compounds with different alkyl or aryl groups replacing the ethoxyethyl group.
Scientific Research Applications
2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of action of heterocyclic compounds and their interactions with enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The ethoxyethylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the pyridotriazine core can interact with active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microbial or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Unique due to its specific substituents and biological activity.
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: Known for their bioactivities and applications in pharmaceuticals.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: Exhibits good potency as inhibitors and improved metabolic stability.
Properties
IUPAC Name |
2-(2-ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-17-6-7-18-11-13-10-5-4-9(2)8-15(10)12(16)14-11/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAXOOVRJJNWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NC(=O)N2C=C(C=CC2=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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